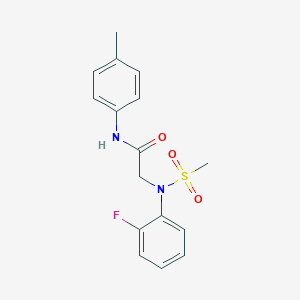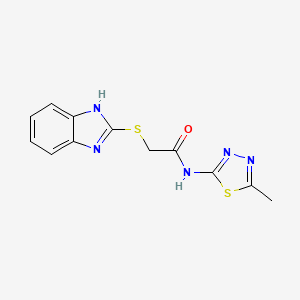
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a heterocyclic organic molecule that contains both a benzimidazole and a thiadiazole moiety.
作用機序
The exact mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to exhibit cytotoxic activity against various cancer cell lines, such as HeLa, MCF-7, and A549. In addition, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit various biological activities, making it a versatile tool for studying different biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may exhibit toxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it interacts with specific targets in the body. Additionally, the synthesis of new analogs of this compound may lead to the discovery of more potent and selective compounds with improved biological activities.
合成法
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-mercaptobenzimidazole with 5-methyl-1,3,4-thiadiazol-2-ylamine in the presence of acetic anhydride. The reaction proceeds via nucleophilic substitution of the thiol group of 2-mercaptobenzimidazole with the amino group of 5-methyl-1,3,4-thiadiazol-2-ylamine, followed by acetylation of the resulting intermediate with acetic anhydride.
科学的研究の応用
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been investigated as a potential inhibitor of various enzymes, such as acetylcholinesterase, tyrosinase, and α-glucosidase.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS2/c1-7-16-17-12(20-7)15-10(18)6-19-11-13-8-4-2-3-5-9(8)14-11/h2-5H,6H2,1H3,(H,13,14)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWFUVZJBOETQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)
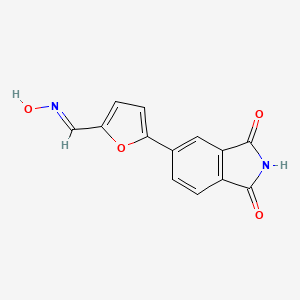
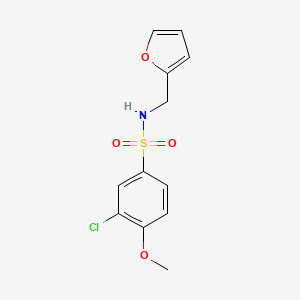
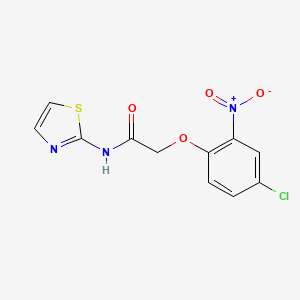
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
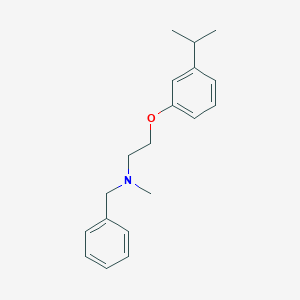

![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
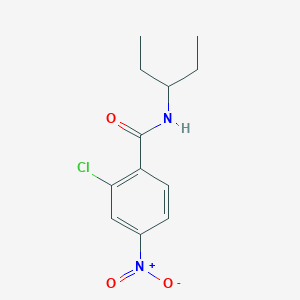
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)

